Hydrogen Bond Donor Capacity: Target Compound vs. 2‑Bromo‑5‑(trifluoromethyl)pyridine and 2‑Chloro‑5‑(trifluoromethyl)pyridine
The presence of the 3‑hydroxymethyl group endows 2‑bromo‑5‑(trifluoromethyl)pyridine‑3‑methanol with one hydrogen bond donor (HBD count = 1), whereas both 2‑bromo‑5‑(trifluoromethyl)pyridine and 2‑chloro‑5‑(trifluoromethyl)pyridine lack any hydrogen bond donor capacity (HBD = 0) [1][2][3]. This difference is a binary, quantifiable physicochemical parameter that governs intermolecular interactions, aqueous solubility, and protein‑ligand binding geometry.
| Evidence Dimension | Hydrogen Bond Donor Count (HBD) |
|---|---|
| Target Compound Data | 1 (PubChem computed) |
| Comparator Or Baseline | 2‑Bromo‑5‑(trifluoromethyl)pyridine: 0; 2‑Chloro‑5‑(trifluoromethyl)pyridine: 0 |
| Quantified Difference | Absolute gain of 1 HBD; infinite relative gain versus comparators with HBD = 0 |
| Conditions | Computed by Cactvs 3.4.8.x (PubChem release 2025 – 2026) based on 2D molecular structure |
Why This Matters
For procurement decisions in medicinal chemistry, the presence of a hydrogen bond donor fundamentally alters the compound's suitability for lead optimization; purchasing the non‑hydroxylated analog will eliminate key binding interactions and require additional synthetic steps to install a donor group.
- [1] PubChem. Compound Summary for CID 86634565: 2-Bromo-5-(trifluoromethyl)pyridine-3-methanol. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/86634565 (accessed 2026-04-25). View Source
- [2] PubChem. Compound Summary for CID 2736434: 2-Bromo-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2736434 (accessed 2026-04-25). View Source
- [3] PubChem. Compound Summary for CID 92342: 2-Chloro-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/92342 (accessed 2026-04-25). View Source
